(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a unique combination of a sulfinyl group and an oxazole ring, making it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves several key steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Sulfinyl Group: The sulfinyl group is introduced via a sulfoxidation reaction, where a sulfide precursor is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired ® and (S) enantiomers.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Chiral catalysts for enantioselective synthesis.
Major Products
Sulfone: Formed from the oxidation of the sulfinyl group.
Sulfide: Formed from the reduction of the sulfinyl group.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Employed as a ligand in chiral catalysts for enantioselective reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group and oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-((S)-(4-Methylphenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: Similar structure with a methyl group instead of a tert-butyl group.
®-2-(2-((S)-(4-Ethylphenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: Similar structure with an ethyl group instead of a tert-butyl group.
Uniqueness
Steric Effects: The tert-butyl group provides significant steric hindrance, affecting the compound’s reactivity and binding properties.
Chirality: The specific ® and (S) configuration of the chiral centers contributes to its unique biological activity and selectivity.
This detailed article provides a comprehensive overview of ®-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4R)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3/t22-,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDRZTBFZIWXMW-ZTOMLWHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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